
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid is a complex organic compound with the molecular formula C19H23N3O4S. It is primarily used in proteomics research and has a molecular weight of 389.469 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazole ring, making it a valuable molecule in various scientific studies.
準備方法
The synthesis of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of ethyl alcohol and iodine . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
化学反応の分析
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound valuable in studying biological systems .
類似化合物との比較
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
4-Boc-piperazine-2-carboxylic acid: This compound has a similar piperazine ring but lacks the phenyl and thiazole groups.
2-aminothiazole-4-phenyl-thiazole-5-carboxylic acid: This compound has a similar thiazole ring but differs in the functional groups attached to it.
The uniqueness of this compound lies in its combination of the piperazine, phenyl, and thiazole rings, which provide distinct chemical and biological properties.
特性
分子式 |
C19H23N3O4S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(25)22-11-9-21(10-12-22)17-20-14(15(27-17)16(23)24)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,23,24) |
InChIキー |
PTRZPTMQAPOMFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


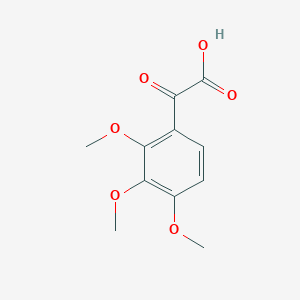
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
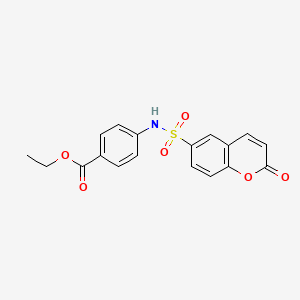

![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

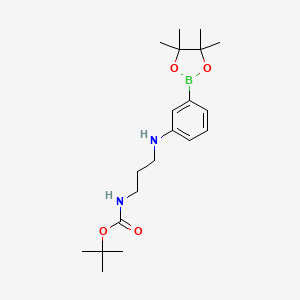
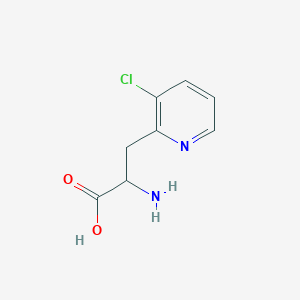
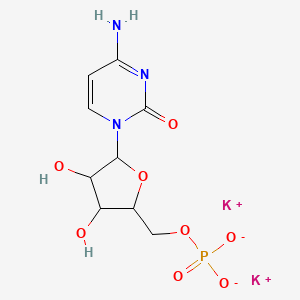
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
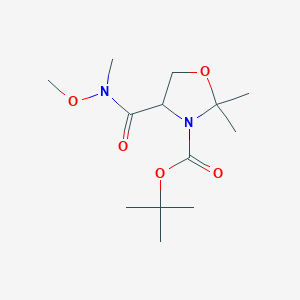
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
